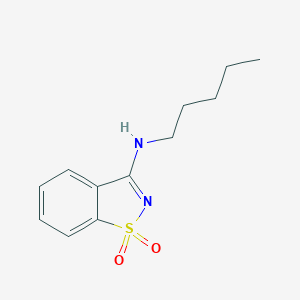![molecular formula C13H19N3OS B253849 N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been reported to exhibit inhibitory activity against PDE5, which is involved in the regulation of smooth muscle tone. Inhibition of PDE5 results in an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and increased blood flow. This mechanism is the basis for the use of PDE5 inhibitors in the treatment of ED and PAH.
Biochemical and Physiological Effects
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been reported to exhibit inhibitory activity against PDE5, which is involved in the regulation of smooth muscle tone. Inhibition of PDE5 results in an increase in the levels of cGMP, which in turn leads to relaxation of smooth muscle cells and increased blood flow. This activity makes it a potential candidate for the development of drugs for the treatment of ED and PAH. It has also been reported to exhibit cytotoxic activity against various cancer cell lines, which makes it a potential candidate for the development of antitumor agents.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments include its potential as a candidate for the development of drugs for the treatment of various diseases such as ED, PAH, and cancer. Its inhibitory activity against PDE5 and cytotoxic activity against cancer cells make it a promising compound for further research. However, the limitations of using N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research on N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. These include:
1. Further studies on the mechanism of action of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine to fully understand its potential applications in the development of new drugs.
2. Development of new derivatives of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with improved activity and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine to determine its suitability for use in humans.
4. Development of new drugs for the treatment of ED, PAH, and cancer based on the activity of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
5. Studies on the potential applications of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against PDE5 and cytotoxic activity against cancer cells, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been reported in the literature. The method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then isolated and purified by standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This activity makes it a potential candidate for the development of drugs for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). It has also been studied for its potential as an antitumor agent, as it has been reported to exhibit cytotoxic activity against various cancer cell lines.
properties
Product Name |
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
|---|---|
Molecular Formula |
C13H19N3OS |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N3OS/c1-4-17-7-5-6-14-12-11-9(2)10(3)18-13(11)16-8-15-12/h8H,4-7H2,1-3H3,(H,14,15,16) |
InChI Key |
ZTMQUEDETKIRPB-UHFFFAOYSA-N |
SMILES |
CCOCCCNC1=C2C(=C(SC2=NC=N1)C)C |
Canonical SMILES |
CCOCCCNC1=C2C(=C(SC2=NC=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)